
3-Methyl-1H-indole-5-carbonitrile
Overview
Description
3-Methyl-1H-indole-5-carbonitrile (CAS: 3613-06-7) is a heterocyclic aromatic compound featuring an indole scaffold substituted with a methyl group at position 3 and a cyano group at position 3. Its molecular formula is C₁₀H₉N₃, with a molecular weight of 171.20 g/mol. This compound is commercially available with a purity of ≥97% and is typically stored at ambient temperatures . The indole core, combined with electron-withdrawing (cyano) and electron-donating (methyl) groups, makes it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Mechanism of Action
Target of Action
3-Methyl-1H-indole-5-carbonitrile, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of targets, each playing a role in these biological processes.
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the function of these targets . This modulation can result in changes in cellular processes, leading to the observed biological activities.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been shown to inhibit tubulin polymerization , which is a crucial process in cell division. This suggests that this compound may also affect similar pathways, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that the compound may induce a variety of cellular responses depending on the specific target and biological context.
Action Environment
The action of this compound, like any other compound, can be influenced by various environmental factors. These factors can include pH, temperature, presence of other molecules, and more . These factors can influence the compound’s stability, efficacy, and overall action.
Biochemical Analysis
Biochemical Properties
3-Methyl-1H-indole-5-carbonitrile, like other indole derivatives, may interact with various enzymes, proteins, and other biomolecules. Specific interactions of this compound have not been reported in the literature. Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Metabolic Pathways
Indole is a key intermediate in the metabolic pathway of tryptophan, an essential amino acid .
Biological Activity
3-Methyl-1H-indole-5-carbonitrile (CAS Number: 3613-06-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by an indole ring with a methyl group at the first position and a carbonitrile group at the fifth position. Its molecular formula is with a molecular weight of approximately 148.17 g/mol. The presence of the carbonitrile group contributes to its reactivity and biological interactions.
Biological Activities
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against a range of bacteria and fungi.
- Anticancer Potential : Demonstrated antiproliferative effects in several cancer cell lines, indicating potential as an anticancer agent.
- Antiviral Effects : Preliminary studies suggest activity against certain viral pathogens.
Summary of Biological Activities
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cellular proliferation in cancer cells.
- Receptor Modulation : It can bind to receptors that mediate cellular responses, influencing signaling pathways associated with growth and apoptosis.
- DNA Interaction : The compound's structure allows for potential interactions with nucleic acids, which may interfere with replication processes in pathogens.
Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various human cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth:
Antimicrobial Studies
Research has shown that this compound possesses antimicrobial properties against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Candida albicans | 16 |
Comparative Analysis with Similar Compounds
When compared to other indole derivatives, such as 3-Iodo-1H-indole-5-carbonitrile, this compound shows moderate reactivity but lower anticancer activity:
Compound | Reactivity | Biological Activity |
---|---|---|
This compound | Moderate | Lower anticancer activity |
3-Iodo-1H-indole-5-carbonitrile | High | Enhanced antimicrobial effects |
This comparative analysis highlights the unique properties of each compound and their respective biological activities.
Scientific Research Applications
Medicinal Chemistry
3-Methyl-1H-indole-5-carbonitrile is being explored for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it suitable for:
- Anticancer Research : Studies indicate that derivatives of indole compounds can exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
- Neurodegenerative Diseases : The compound is also being investigated for its neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex indole derivatives. Its applications include:
- Synthesis of Heterocyclic Compounds : It can be used to create a variety of heterocycles that are important in pharmaceuticals .
- Organic Synthesis : The compound's reactivity allows it to participate in electrophilic substitution reactions, leading to the formation of diverse derivatives with tailored properties.
Biological Studies
Research has highlighted the biological activities associated with this compound, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .
- Binding Affinity Studies : Interaction studies have shown that it can bind effectively to various receptors, which is crucial for understanding its mechanism of action in biological systems .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Study B | Neuroprotective Effects | Showed potential protective effects against neuronal cell death induced by oxidative stress. |
Study C | Synthesis of Derivatives | Developed multiple new compounds with enhanced biological activity compared to the parent molecule. |
These findings underscore the versatility and potential of this compound in various fields of research.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The indole core undergoes regioselective electrophilic substitution at the 3-position, facilitated by the electron-donating methyl group and electron-withdrawing cyano group. Key examples include:
The cyano group at position 5 directs incoming electrophiles to the 6- and 7-positions, while the methyl group at position 3 enhances stability of intermediates through hyperconjugation .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed coupling reactions, leveraging its halogenated derivatives:
-
Suzuki-Miyaura Coupling :
-
Sonogashira Coupling :
Functional Group Interconversion
The cyano group serves as a versatile handle for further transformations:
Oxidative Reactions
Controlled oxidation preserves the indole skeleton while modifying substituents:
-
Side-Chain Oxidation :
-
Ring-Opening :
Heterocyclic Annulation
The compound acts as a precursor for fused polycyclic systems:
-
Pictet-Spengler Reaction :
-
Cycloaddition :
Comparative Reactivity with Structural Analogs
The reactivity profile differs significantly from related indole derivatives:
Compound | Key Reactivity Difference | Cause |
---|---|---|
3-Ethyl-1H-indole-5-carbonitrile | Lower electrophilic substitution yields | Steric hindrance from ethyl group |
5-Cyanoindole | Faster coupling kinetics | Lack of methyl group reduces steric effects |
3-Methylindole-2-carbonitrile | Preference for C-2 functionalization | Electronic effects of cyano position |
Key Research Findings:
-
The methyl group at position 3 enhances thermal stability during high-temperature reactions (e.g., Suzuki couplings) .
-
DFT studies indicate the cyano group lowers the LUMO energy by 1.2 eV compared to unsubstituted indole, facilitating nucleophilic attacks .
-
Industrial-scale nitration requires strict temperature control (<40°C) to prevent ring degradation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methyl-1H-indole-5-carbonitrile, and how are reaction conditions optimized for yield?
- Methodology : A typical approach involves formylation or cyanation of indole derivatives. For example, analogous compounds (e.g., indole-2-carboxylates) are synthesized by refluxing precursors (e.g., 3-formylindole derivatives) with sodium acetate in acetic acid . Optimization includes adjusting reaction time, temperature (e.g., 80–120°C), and stoichiometry of reagents. Catalysts like Pd or Cu may enhance cyanation efficiency. Purification often employs column chromatography with gradients of ethyl acetate/hexane.
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to confirm the structure of this compound?
- Methodology :
- <sup>1</sup>H NMR : Look for characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), methyl group (δ 2.5–2.8 ppm), and nitrile absence of protons.
- <sup>13</sup>C NMR : A nitrile carbon appears at ~115–120 ppm.
- MS (ESI/HRMS) : Molecular ion [M+H]<sup>+</sup> for C10H8N2 should match m/z 156.07.
- IR : Strong absorption near 2220 cm<sup>−1</sup> confirms the C≡N group. Cross-validate with X-ray crystallography using SHELX programs for unambiguous assignment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?
- Methodology : Discrepancies in NMR or MS data may arise from tautomerism, impurities, or regioisomers. For example, indole nitrile derivatives can exhibit tautomeric shifts in DMSO. Use deuterated solvents (CDCl3 vs. DMSO-d6) to probe tautomeric behavior. High-resolution LC-MS or 2D NMR (COSY, HSQC) helps distinguish structural isomers. Computational tools (DFT) predict <sup>13</sup>C chemical shifts for validation .
Q. What strategies are effective for optimizing the regioselective synthesis of this compound analogs?
- Methodology : Regioselectivity in indole functionalization is influenced by directing groups. For C-5 cyanation, use Pd-catalyzed C–H activation with directing groups (e.g., –CONHR) at C-3. Alternatively, electrophilic substitution favors C-5 in electron-rich indoles. Monitor reaction progress via TLC or HPLC to minimize byproducts. Compare yields under varying catalysts (e.g., FeCl3 vs. InCl3) .
Q. How can computational chemistry aid in predicting the reactivity and stability of this compound in drug discovery?
- Methodology : Density Functional Theory (DFT) calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) evaluates binding affinity to biological targets (e.g., kinase enzymes). ADMET studies predict pharmacokinetics, focusing on nitrile metabolic stability .
Q. Experimental Design & Safety
Q. What safety protocols are critical when handling this compound and its reactive intermediates?
- Methodology :
- Nitrile Handling : Use fume hoods, nitrile gloves, and goggles. Avoid contact with acids to prevent HCN release.
- Reactive Intermediates : Stabilize intermediates (e.g., indole Grignard reagents) under inert gas (N2/Ar).
- Waste Disposal : Quench nitriles with NaOCl (bleach) before disposal. Follow institutional guidelines for hazardous waste .
Q. How can researchers design crystallization experiments for this compound to obtain high-quality X-ray diffraction data?
- Methodology : Screen solvents (e.g., ethanol, DMF) via slow evaporation. Use SHELXT for structure solution and SHELXL for refinement. Address twinning or disorder by collecting data at low temperature (100 K). Validate with Rint < 5% and CCDC deposition .
Application-Oriented Questions
Q. What role does this compound play in the development of kinase inhibitors or fluorescent probes?
- Methodology : The nitrile group acts as a hydrogen-bond acceptor in kinase binding pockets (e.g., JAK2). For probes, conjugate with fluorophores (e.g., BODIPY) via Suzuki coupling. Assess photophysical properties (e.g., λem) in PBS buffer .
Q. How can researchers mitigate challenges in scaling up the synthesis of this compound for preclinical studies?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Type
5-Methyl-3-phenyl-1H-indole-2-carbonitrile ()
- Structure: Methyl at position 5, phenyl at position 3, cyano at position 2.
- Physical Properties : Melting point = 168°C; molecular weight = 232.1 g/mol.
- The cyano group at position 2 may alter electronic properties, affecting reactivity in cross-coupling reactions.
6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole (Compound 8, )
- Structure : Chloro at position 6, 4-iodobenzyl-imidazole at position 3.
- Physical Properties : Melting point >200°C.
- Key Differences: The bulky 4-iodobenzyl-imidazole substituent increases molecular weight (MW ≈ 450 g/mol) and rigidity, contributing to a high melting point. The electron-withdrawing chloro and iodobenzyl groups may enhance electrophilic substitution resistance compared to the methyl and cyano groups in 3-Methyl-1H-indole-5-carbonitrile.
Electronic and Functional Group Effects
3-(2-Nitroethenyl)-1H-Indole-5-carbonitrile ()
- Structure: Nitroethenyl group at position 3, cyano at position 4.
- Physical Properties : LogP = 2.81 (indicative of moderate lipophilicity).
- This compound’s higher LogP suggests improved membrane permeability, relevant in drug design.
3-Iodo-1-tosyl-1H-indole-5-carbonitrile ()
- Structure: Iodo at position 3, tosyl (p-toluenesulfonyl) at position 1, cyano at position 5.
- Physical Properties : MW = 422.24 g/mol.
- Key Differences : The tosyl group enhances stability toward oxidation, while the iodine atom enables participation in halogen-bonding interactions. These features make it a candidate for catalytic applications, unlike the simpler this compound.
Melting Point Trends
Observations :
- Bulky substituents (e.g., iodobenzyl, tosyl) correlate with higher melting points due to increased molecular rigidity and intermolecular forces.
- Methoxy groups (Compound 11) reduce melting points compared to halogenated analogs, likely due to reduced packing efficiency.
Properties
IUPAC Name |
3-methyl-1H-indole-5-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LENPHOSQASNAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726824 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3613-06-7 | |
Record name | 3-Methyl-1H-indole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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